Ethylenediaminetetraacetic acid trisodium salt trihydrate

Description

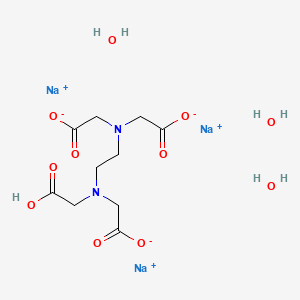

Ethylenediaminetetraacetic acid trisodium salt trihydrate (C₁₀H₁₃N₂O₈Na₃·3H₂O) is a polyvalent chelating agent widely used in biochemistry, environmental remediation, and industrial processes. Its molecular weight is 406.19 g/mol (calculated from its molecular formula), and it features three sodium cations, a central EDTA ligand, and three water molecules in its crystalline structure . The compound’s IUPAC name is trisodium 2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetate trihydrate. It exhibits a high affinity for divalent and trivalent metal ions (e.g., Ca²⁺, Fe³⁺, Cu²⁺), making it effective in sequestering metals in solutions .

Key properties include:

- Solubility: Highly soluble in water (>100 g/L at 20°C) due to its ionic sodium groups .

- Cytotoxicity: Moderate cytotoxicity in cell cultures (LD₅₀ = 1.89 mM in BALB/c-3T3 cells) .

- Applications: Used in elution buffers for membrane-based metal recovery, food preservation, and as a stabilizer in pharmaceuticals .

Properties

Molecular Formula |

C10H19N2Na3O11 |

|---|---|

Molecular Weight |

412.23 g/mol |

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;trihydrate |

InChI |

InChI=1S/C10H16N2O8.3Na.3H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;3*1H2/q;3*+1;;;/p-3 |

InChI Key |

FXNQQEVEDZAAJM-UHFFFAOYSA-K |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Ethylenediamine, Formaldehyde, and Sodium Cyanide Condensation

The traditional industrial synthesis of EDTA-3Na·3H₂O involves the condensation of ethylenediamine (EDA), formaldehyde (HCHO), and sodium cyanide (NaCN) under alkaline conditions. The reaction proceeds via the formation of an intermediate tetrasodium EDTA salt, which is subsequently acidified and re-neutralized to yield the trisodium form:

Key Conditions :

Hydroxyacetonitrile-Based Synthesis with Sodium Cyanide Inhibition

A patent-pending method replaces formaldehyde with hydroxyacetonitrile (HOCH₂CN) to reduce side reactions. Sodium cyanide acts as an inhibitor, minimizing impurities:

Advantages :

Titanium Tetrachloride-Mediated Route

An alternative approach uses titanium tetrachloride (TiCl₄) and EDTA under oxidative conditions:

Conditions :

Purification Techniques

Recrystallization with Mixed Alcohol Solvents

Crude EDTA-4Na is dissolved in a methanol-ethanol-water system (weight ratio 0.8–5.0:1 solvent-to-product). Crystallization at 40–50°C yields EDTA-3Na·3H₂O with:

Acid Precipitation and Re-neutralization

EDTA-4Na is acidified to pH 2–3 using H₂SO₄, precipitating H₄EDTA. The solid is washed and re-dissolved in NaOH (3 eq) to form the trisodium salt.

Key Steps :

-

Decolorization: Activated carbon (3–5% w/w) removes organic impurities.

-

Final Crystallization: Concentrated to 30–36% w/w and cooled to 45°C.

Characterization and Quality Control

Spectroscopic Analysis

Dissolution Testing

In simulated gastric fluid (0.1 N HCl), EDTA-3Na·3H₂O exhibits >95% dissolution within 30 minutes, ensuring bioavailability for metal chelation therapies.

Purity Assays

-

Titrimetry : Complexometric titration with ZnSO₄ (endpoint: Eriochrome Black T indicator).

-

Elemental Analysis : Sodium content 16.8–17.1% (theoretical: 16.8%).

Data Tables

Table 1: Comparison of Synthesis Methods

Chemical Reactions Analysis

Chelation Reactions

EDTA-Na₃·3H₂O acts as a chelating agent, forming stable complexes with metal ions. This property is central to its applications in water treatment, food preservation, and laboratory reagents.

Mechanism of Chelation

EDTA’s structure includes four carboxyl groups that can coordinate with metal ions (e.g., Fe³⁺, Cu²⁺, Pb²⁺) via a pentadentate binding mode. The trisodium salt dissociates in aqueous solutions to release the EDTA⁴⁻ ligand, which binds metal ions through a 1:1 molar ratio .

Example Reaction :

The stability of these complexes depends on pH and metal ion type. For instance, EDTA-Na₃·3H₂O effectively chelates iron at pH 2–3 and calcium at pH 10–12 .

Aluminum

Aqueous solutions of EDTA-Na₃·3H₂O react with aluminum to produce hydrogen gas:

This reaction is exothermic and occurs under acidic conditions .

Heavy Metals (e.g., Lead, Mercury)

In medical and environmental applications, EDTA-Na₃·3H₂O chelates toxic heavy metals, facilitating their removal from biological systems or contaminated water . For example:

Decomposition and Stability

When heated, EDTA-Na₃·3H₂O decomposes, releasing toxic fumes of NOₓ and Na₂O . Stability is pH-dependent:

-

Neutral to basic pH : Forms complexes with metal ions.

-

Acidic pH : Partially converts to H₂EDTA²⁻, reducing chelation efficiency .

Aqueous solutions are incompatible with strong oxidizing agents and metals like copper or aluminum, which may catalyze decomposition .

Reaction Conditions and Efficiency

The effectiveness of EDTA-Na₃·3H₂O in chelation depends on:

Scientific Research Applications

Medical Applications

Chelation Therapy for Heavy Metal Toxicity

EDTA trisodium salt is primarily recognized for its role in the treatment of heavy metal poisoning, particularly lead. It functions by binding to toxic metal ions, forming stable complexes that can be excreted from the body. This property is crucial in clinical settings where patients exhibit elevated levels of metals such as lead, mercury, and cadmium.

- Lead Poisoning Treatment : EDTA is FDA-approved for treating lead poisoning in both adults and children. It is administered intravenously or intramuscularly, allowing rapid absorption into the bloodstream. A notable case study involved a clinical trial where patients receiving EDTA showed significant reductions in blood lead levels compared to control groups .

- Mechanism of Action : The chelation process involves the formation of a soluble complex between EDTA and metal ions, which prevents further toxic effects and facilitates urinary excretion. The molecular structure of EDTA allows it to effectively bind multiple metal ions simultaneously .

Cardiovascular Applications

Research has also explored the potential of EDTA in treating cardiovascular diseases, particularly atherosclerosis. Some studies suggest that chelation therapy may help reduce arterial plaque by mobilizing calcium deposits . However, these applications remain controversial and require further investigation.

Environmental Science

Soil Remediation

EDTA trisodium salt is employed in environmental remediation efforts to extract heavy metals from contaminated soils. Its ability to form stable complexes with metal ions enhances the solubility of these metals, facilitating their removal from the environment.

- Case Study : A field study demonstrated the effectiveness of EDTA in mobilizing lead from contaminated agricultural soils, resulting in significant reductions in soil lead concentrations over a specified period .

Food Technology

Food Additive

In the food industry, EDTA is used as a preservative and stabilizing agent. It helps prevent oxidative rancidity by sequestering trace metals that catalyze oxidation reactions.

- Regulatory Status : EDTA compounds are permitted food additives under various food safety regulations globally. For instance, ferric sodium EDTA has been assessed for safety and found not to pose public health risks when consumed within established acceptable daily intake levels .

Analytical Chemistry

Blood Sample Preservation

EDTA trisodium salt is widely used as an anticoagulant in blood collection tubes. By chelating calcium ions present in blood, it prevents coagulation and preserves cellular morphology for accurate laboratory analysis.

- Application in Diagnostics : In clinical laboratories, tubes containing EDTA are standard for complete blood counts (CBCs) and other hematological tests. The use of EDTA ensures reliable results by maintaining sample integrity during storage and transport .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medical | Chelation therapy for heavy metal toxicity | Effective removal of toxic metals |

| Environmental Science | Soil remediation | Reduces heavy metal contamination |

| Food Technology | Preservative and stabilizer | Prevents oxidative rancidity |

| Analytical Chemistry | Anticoagulant for blood samples | Preserves sample integrity for accurate testing |

Mechanism of Action

Ethylenediaminetetraacetic acid trisodium salt trihydrate exerts its effects through chelation. It binds to metal ions via its multiple carboxylate and amine groups, forming stable complexes. This binding prevents the metal ions from participating in other chemical reactions, effectively inhibiting their activity . The compound targets metal ions such as calcium, magnesium, iron, and zinc, which are essential cofactors for many enzymes .

Comparison with Similar Compounds

EDTA Iron(III) Sodium Salt Trihydrate (C₁₀H₁₂FeN₂O₈Na₃·3H₂O)

EDTA Manganese Disodium Salt Trihydrate (C₁₀H₁₂MnN₂O₈Na₂·3H₂O)

- Molecular Weight : 443.18 g/mol .

- Applications : Catalyst in oxidation reactions and micronutrient in fertilizers .

| Metal Complex | Stability Constant (log K) | Primary Application |

|---|---|---|

| Trisodium Salt (Free EDTA) | 25.1 (Fe³⁺) | Laboratory metal chelation |

| Fe-EDTA | 14.3 | Soil/plant iron delivery |

| Mn-EDTA | 13.8 | Industrial catalysis |

Modified EDTA Derivatives

N-(2-Hydroxyethyl)ethylenediaminetriacetic Acid Trisodium Salt Dihydrate

- Structure : Hydroxyethyl substitution reduces metal-binding rigidity.

- Solubility: Enhanced in organic solvents (e.g., ethanol) compared to unmodified EDTA .

- Use : Specialty chelator in cosmetic formulations and detergents .

Research Findings and Practical Considerations

- Efficacy in Environmental Remediation : EDTA trisodium salt is outperformed by EDTA disodium in cost-sensitive applications like Cu²⁺ soil washing, where lower concentrations (0.005 M) achieve 84% efficiency .

- Thermal Stability : Trisodium salt decomposes at 88°C, limiting high-temperature applications .

- Safety Profile: While trisodium salt is non-carcinogenic, its cytotoxicity necessitates careful dosing in biological systems .

Biological Activity

Ethylenediaminetetraacetic acid trisodium salt trihydrate (Na3EDTA·3H2O) is a chelating agent widely used in various fields, including medicine, agriculture, and food preservation. Its ability to bind metal ions makes it a valuable compound for numerous applications. This article explores the biological activity of Na3EDTA·3H2O, focusing on its toxicity, therapeutic uses, and mechanisms of action.

- Molecular Formula : C₁₀H₁₃N₂Na₃O₈·3H₂O

- Molecular Weight : 412.23 g/mol

- CAS Number : 150-38-9

Na3EDTA acts primarily as a chelator, binding to metal ions such as lead, mercury, and cadmium. This property is utilized in medical treatments for heavy metal poisoning and in various industrial applications to prevent metal ion catalysis in chemical reactions. The chelation process involves the formation of stable complexes with metal ions, which can then be excreted from the body or removed from solutions.

Acute Toxicity

Studies have shown that Na3EDTA·3H2O exhibits low acute toxicity. The LD50 (lethal dose for 50% of the population) in rats has been reported around 1658 mg/kg for oral exposure. Clinical signs at higher doses included dyspnea and general malaise, but no significant long-term health effects were observed at lower doses .

Chronic Toxicity and Carcinogenicity

A comprehensive bioassay conducted by the National Cancer Institute assessed the carcinogenic potential of Na3EDTA·3H2O in Fischer 344 rats and B6C3F1 mice. The study found no clear evidence of carcinogenic effects, with tumors occurring at rates comparable to control groups. Inflammatory changes were noted but were attributed to age rather than chemical exposure .

Therapeutic Applications

- Heavy Metal Detoxification : Na3EDTA is employed in chelation therapy to treat heavy metal poisoning. It effectively binds toxic metals, facilitating their excretion.

- Food Preservation : In the food industry, Na3EDTA is used as a preservative to prevent oxidation and spoilage by binding trace metals that catalyze these processes .

- Pharmaceuticals : It is also included in various pharmaceutical formulations to stabilize active ingredients by sequestering metal ions that could lead to degradation.

Case Study 1: Chelation Therapy Efficacy

A study involving patients with lead poisoning demonstrated that treatment with Na3EDTA significantly reduced blood lead levels compared to baseline measurements. Patients receiving chelation therapy showed improvement in neurological symptoms associated with lead exposure .

Case Study 2: Food Safety Assessment

Research evaluating the safety of Na3EDTA in food products indicated that it effectively inhibits metal-catalyzed oxidation without adverse health effects at permitted levels (up to 800 ppm) as established by regulatory agencies .

Summary of Research Findings

| Study Type | Key Findings |

|---|---|

| Acute Toxicity | LD50 ~1658 mg/kg; low acute toxicity observed |

| Chronic Toxicity | No carcinogenic effects found in long-term studies |

| Therapeutic Use | Effective in heavy metal detoxification |

| Food Safety | Safe at levels used as a preservative; prevents oxidation |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethylenediaminetetraacetic acid trisodium salt trihydrate (EDTA trisodium salt) in a laboratory setting?

- Methodological Answer : Synthesis typically involves neutralizing EDTA acid with sodium hydroxide in a stoichiometric ratio. For example, in analogous EDTA-metal salt preparations (e.g., NaFeEDTA•3H₂O), EDTA is dissolved in water, followed by controlled addition of NaOH to achieve pH 8–8. The solution is then heated to 60–80°C, and sodium or metal salts are added under stirring. Crystallization is induced by slow cooling or solvent evaporation . Purity is verified via titration (using metal ion indicators) and elemental analysis (C, H, N, Na content) .

Q. How is the purity and composition of EDTA trisodium salt trihydrate validated in research-grade samples?

- Methodological Answer : Key techniques include:

- Titrimetry : Complexometric titration with standardized Zn²⁺ or Ca²⁺ solutions, using murexide or Eriochrome Black T as indicators .

- Elemental Analysis : Combustion analysis for C/H/N and atomic absorption spectroscopy (AAS) for Na and residual metals .

- Thermogravimetric Analysis (TGA) : To confirm hydration state (e.g., 3H₂O) by measuring mass loss at 100–150°C .

Q. What are the established applications of EDTA trisodium salt trihydrate in metal ion sequestration during biochemical assays?

- Methodological Answer : It is widely used to:

- Inhibit metalloenzymes : Add 1–5 mM EDTA trisodium salt to buffer systems (e.g., PCR, protease inhibition) to chelate Mg²⁺ or Ca²⁺ .

- Prevent oxidation : In protein purification, 0.1–0.5 mM EDTA trisodium salt prevents metal-catalyzed degradation .

- Calcium quantification : In calcium-binding studies, EDTA solutions are standardized against CaCl₂ using potentiometric titration .

Advanced Research Questions

Q. How can researchers address contradictions in reported chelation efficiencies of EDTA trisodium salt across different pH and ionic strength conditions?

- Methodological Answer :

- Systematic Titration : Perform pH-dependent stability constant measurements using ISE (ion-selective electrodes) or UV-Vis spectroscopy with metallochromic indicators (e.g., Calcein) .

- Competitive Binding Assays : Compare EDTA’s efficacy against alternative chelators (e.g., DTPA) in multi-ion matrices (e.g., Fe³⁺/Ca²⁺ mixtures) .

- Computational Modeling : Use software like HYSS to predict speciation diagrams under varying ionic strengths .

Q. What experimental strategies mitigate interference from EDTA trisodium salt in HPLC-MS/MS analyses of organic compounds?

- Methodological Answer :

- Column Selection : Use stationary phases resistant to metal leaching (e.g., hybrid silica) to avoid EDTA-metal adduct formation .

- Sample Pretreatment : Precipitate EDTA via acidification (pH < 2) or add competing chelators (e.g., citrate) to displace target analytes .

- Optimized Mobile Phases : Include ion-pairing agents (e.g., TFA) to reduce EDTA interaction with analytes .

Q. How does the hydration state of EDTA trisodium salt trihydrate impact its stability in long-term storage?

- Methodological Answer :

- Controlled Environment : Store at 15–25°C in airtight containers with desiccants (silica gel) to prevent deliquescence or dehydration .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with periodic TGA and Karl Fischer titration to monitor hydration changes .

- Rehydration Protocols : For dehydrated samples, re-dissolve in Milli-Q water and re-crystallize under controlled humidity .

Q. What comparative toxicological data exist for EDTA trisodium salt trihydrate, and how can discrepancies in LD₅₀ values be reconciled?

- Methodological Answer :

- Species-Specific Data : LD₅₀ values vary by salt form (e.g., trisodium salt: ~2150 mg/kg in rodents vs. calcium disodium salt: ~2050 mg/kg). Always reference CAS-specific studies .

- Dose-Response Studies : Conduct subchronic toxicity assays (OECD 408) with endpoints like renal histopathology, as EDTA’s toxicity is linked to metal depletion .

- Meta-Analysis : Cross-reference data from FAO/WHO evaluations and NTP bioassays to identify consensus thresholds .

Tables for Key Data

Table 1 : Stability Constants (log K) of EDTA Trisodium Salt with Common Metal Ions

| Metal Ion | log K (25°C) | pH Range | Reference Method |

|---|---|---|---|

| Ca²⁺ | 10.7 | 8–10 | Potentiometry |

| Fe³⁺ | 25.1 | 2–4 | UV-Vis |

| Mg²⁺ | 8.7 | 9–11 | ISE |

Table 2 : Toxicity Profile of EDTA Salts (Rodent Oral LD₅₀)

| EDTA Salt Form | CAS No. | LD₅₀ (mg/kg) | Source |

|---|---|---|---|

| Trisodium salt trihydrate | 15708-41-5 | 5,000 | SIRI 2003 |

| Disodium salt | 139-33-3 | 2,000 | NTP 2003 |

| Calcium disodium salt | 62-33-9 | 10,000 | FAO/WHO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.